Ethyl 3-(3,3-dimethylbutanoylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate is a chemical compound classified as an ester. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is known for its diverse properties and applications, including its use as a plasticizer and an insect repellent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3,3-dimethylbutanoylamino)propanoate typically involves the esterification of 3-(3,3-dimethylbutanoylamino)propanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed
Hydrolysis: 3-(3,3-dimethylbutanoylamino)propanoic acid and ethanol.
Reduction: 3-(3,3-dimethylbutanoylamino)propanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Investigated for its potential as an insect repellent and its effects on various biological systems.
Medicine: Explored for its potential therapeutic properties and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of ethyl 3-(3,3-dimethylbutanoylamino)propanoate as an insect repellent is believed to involve the disruption of the sensory perception of insects. The compound likely interferes with the olfactory receptors of insects, making it difficult for them to locate their targets. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Ethyl 3-(3,3-dimethylbutanoylamino)propanoate can be compared with other esters and insect repellents:
Ethyl butylacetylaminopropionate: Another ester with similar insect repellent properties.
Methyl butyrate: An ester known for its pleasant odor, used in flavoring and fragrances.
Isopropyl butyrate: An ester used in perfumes and as a flavoring agent
This compound is unique due to its specific structure and combination of properties, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
ethyl 3-(3,3-dimethylbutanoylamino)propanoate |
InChI |
InChI=1S/C11H21NO3/c1-5-15-10(14)6-7-12-9(13)8-11(2,3)4/h5-8H2,1-4H3,(H,12,13) |
InChI Key |
VQSWCAGXNAZDCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCNC(=O)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.